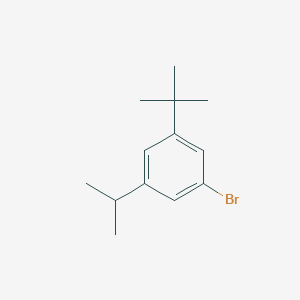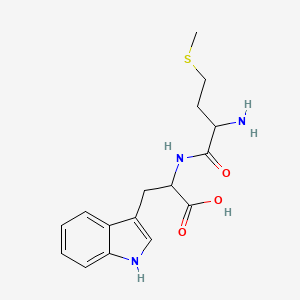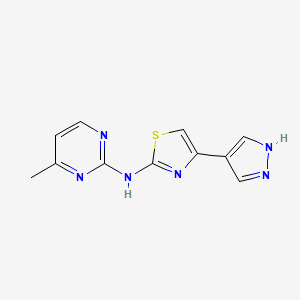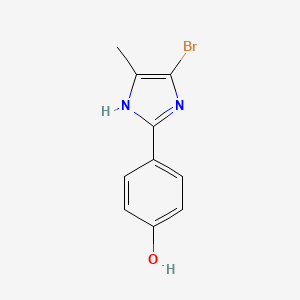![molecular formula C18H15N3O3 B13878298 phenyl N-[5-(2-methoxyphenyl)pyrazin-2-yl]carbamate](/img/structure/B13878298.png)
phenyl N-[5-(2-methoxyphenyl)pyrazin-2-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl N-[5-(2-methoxyphenyl)pyrazin-2-yl]carbamate is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazine derivatives are known for their versatility in pharmacological activities and are widely used in various fields such as perfumeries, food industries, and pharmaceuticals . This compound, in particular, has shown potential in scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
The synthesis of phenyl N-[5-(2-methoxyphenyl)pyrazin-2-yl]carbamate involves several steps. One common synthetic route includes the reaction of 2-methoxyphenylhydrazine with 2-chloropyrazine in the presence of a base such as sodium carbonate. The resulting intermediate is then reacted with phenyl isocyanate to form the final product . The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or methanol.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Phenyl N-[5-(2-methoxyphenyl)pyrazin-2-yl]carbamate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents used in these reactions include halogens and nucleophiles.
Wissenschaftliche Forschungsanwendungen
Phenyl N-[5-(2-methoxyphenyl)pyrazin-2-yl]carbamate has several scientific research applications, including:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the interactions between pyrazine derivatives and biological targets.
Medicine: this compound is being investigated for its potential therapeutic applications.
Industry: This compound is used in the development of new materials and products.
Wirkmechanismus
The mechanism of action of phenyl N-[5-(2-methoxyphenyl)pyrazin-2-yl]carbamate involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth . The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Phenyl N-[5-(2-methoxyphenyl)pyrazin-2-yl]carbamate can be compared with other similar compounds such as:
N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine: This compound has shown potent activity against various bacterial strains and HIV.
N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine: Similar to the previous compound, it has demonstrated significant antimicrobial and antitubercular activities.
Quinolinyl-pyrazoles: These compounds have been studied for their pharmacological activities and have shown promise in the treatment of various health conditions.
The uniqueness of this compound lies in its specific chemical structure, which allows for diverse applications and interactions with biological targets.
Eigenschaften
Molekularformel |
C18H15N3O3 |
|---|---|
Molekulargewicht |
321.3 g/mol |
IUPAC-Name |
phenyl N-[5-(2-methoxyphenyl)pyrazin-2-yl]carbamate |
InChI |
InChI=1S/C18H15N3O3/c1-23-16-10-6-5-9-14(16)15-11-20-17(12-19-15)21-18(22)24-13-7-3-2-4-8-13/h2-12H,1H3,(H,20,21,22) |
InChI-Schlüssel |
VWXONMXBGLQNHB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1C2=CN=C(C=N2)NC(=O)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


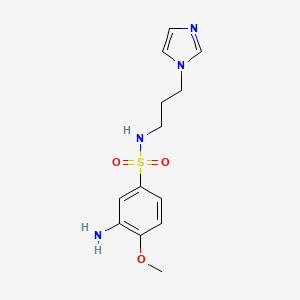

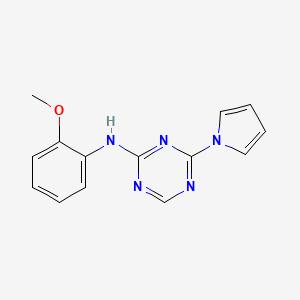
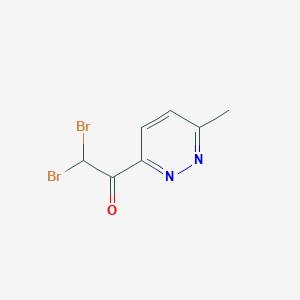
![Benzyl 2-(4-cyclobutylpiperazine-1-carbonyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B13878239.png)

![2-(4-propan-2-yloxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13878247.png)
![2-[3-[3-(Azetidin-1-yl)pyrazin-2-yl]oxyazetidin-1-yl]quinoline](/img/structure/B13878249.png)
